molecular formula C₄₂H₆₀N₁₄O₁₇ B612479 147529-30-4 CAS No. 147529-30-4

147529-30-4

Cat. No.: B612479
CAS No.: 147529-30-4
M. Wt: 1033.01
InChI Key:
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Description

The compound with the Chemical Abstracts Service (CAS) number 147529-30-4 is known as β-Amyloid (1-9). It is an N-terminal fragment of beta amyloid, consisting of amino acid residues 1 to 9. This peptide is derived from the amyloid precursor protein and is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Amyloid (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of β-Amyloid (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for research applications .

Chemical Reactions Analysis

Types of Reactions

β-Amyloid (1-9) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

β-Amyloid (1-9) is extensively used in scientific research, particularly in the following fields:

    Chemistry: Studying the properties and interactions of amyloid peptides.

    Biology: Investigating the role of amyloid peptides in cellular processes and neurodegenerative diseases.

    Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease.

    Industry: Producing high-purity peptides for research and development

Mechanism of Action

The mechanism of action of β-Amyloid (1-9) involves its interaction with cellular components, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of Alzheimer’s disease. The peptide interacts with cell membranes, leading to calcium dysregulation and membrane disruption, which contribute to neuronal damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

β-Amyloid (1-9) is unique due to its shorter length, which makes it a useful model for studying the initial stages of amyloid formation and its interactions with other molecules. Its specific sequence allows researchers to investigate the role of the N-terminal region in amyloid aggregation and toxicity .

Properties

CAS No.

147529-30-4

Molecular Formula

C₄₂H₆₀N₁₄O₁₇

Molecular Weight

1033.01

sequence

One Letter Code: DAEFRHDSG

Origin of Product

United States

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